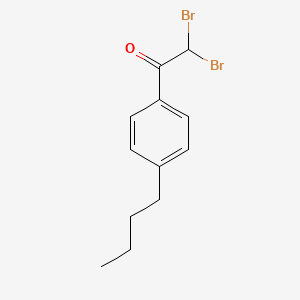

2,2-Dibromo-1-(4-butylphenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2-Dibromo-1-(4-butylphenyl)ethanone (C₁₂H₁₄Br₂O) is a halogenated aromatic ketone characterized by a 4-butylphenyl group substituted at the carbonyl-bearing carbon, with two bromine atoms at the α-position. Synthesized via K₂S₂O₈-mediated difunctionalization of alkynes in water, it is isolated as a pale yellow oil (64% yield) with confirmed structure via ¹H and ¹³C NMR . Key spectral data include:

- ¹H NMR (CDCl₃): δ 0.93 (t, 3H, CH₃), 1.31–1.66 (m, 4H, CH₂), 2.68 (t, 2H, Ar-CH₂), 6.73 (s, 1H, CHBr₂), 7.30–7.99 (d, 4H, Ar-H).

- ¹³C NMR: δ 14.0 (CH₃), 22.4–35.8 (alkyl chain), 40.1 (CBr₂), 128.4–150.6 (aromatic carbons), 185.7 (C=O).

The butyl group enhances lipophilicity, rendering the compound an oil, unlike solid analogs with polar substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dibromo-1-(4-butylphenyl)ethanone typically involves the bromination of 1-(4-butylphenyl)ethanone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-1-(4-butylphenyl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to 1-(4-butylphenyl)ethanone using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products

Substitution: Formation of azides or thiocyanates.

Reduction: Formation of 1-(4-butylphenyl)ethanone.

Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

2,2-Dibromo-1-(4-butylphenyl)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dibromo-1-(4-butylphenyl)ethanone involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating substitution reactions. The compound can also undergo redox reactions, where it either donates or accepts electrons, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and conditions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physical Properties

Key Observations :

- Alkyl vs. Polar Groups : The butyl derivative’s oil state contrasts with the solid-state analogs (e.g., 5b, 6b), highlighting how alkyl chains reduce crystallinity.

- Electron-Withdrawing Effects : Nitro (4j) and bromo (6b) substituents lower melting points compared to methoxy (5b) and methyl (4d) groups due to disrupted packing from dipole interactions .

Spectral and Structural Comparisons

NMR Shifts

Aromatic Protons :

- Carbonyl Stretch (IR): Butyl derivative: Not reported, but typical for α-dibromo ketones (~1700 cm⁻¹). Methoxy derivative (5b): 1684 cm⁻¹ , slightly lowered due to resonance donation.

Crystal Packing

- Fluorinated Analog (C₁₄H₈Br₂F₂O₂) : Forms π-π interactions (3.596 Å) and planar F/O-containing rings .

- Hydroxy-Methoxy Derivative (C₉H₈Br₂O₃) : Stabilized by intramolecular O–H⋯O hydrogen bonds and intermolecular C–H⋯O interactions .

- Butyl Derivative : Lacks polar groups, relying on van der Waals forces, explaining its oily state.

Q & A

Q. Basic: What are the optimal synthetic conditions for preparing 2,2-Dibromo-1-(4-butylphenyl)ethanone?

Methodological Answer:

The compound is typically synthesized via bromination of a pre-functionalized aromatic precursor. A validated protocol involves:

- Reagents: Bromoacetyl bromide and 4-butylbenzene with a Lewis acid catalyst (e.g., AlCl₃).

- Solvent: Carbon tetrachloride or dichloromethane under inert conditions.

- Temperature: Reaction initiation at 0°C followed by gradual warming to room temperature .

- Yield: Reported yields range from 64% (using K₂S₂O₈-mediated methods) to 83% under optimized solvent/reactant ratios .

Key Variables: Solvent polarity and catalyst loading significantly influence reaction efficiency. For reproducibility, ensure strict control of moisture and oxygen levels.

Q. Advanced: How do electronic effects of bromine substituents influence reaction mechanisms in nucleophilic substitutions?

Methodological Answer:

The two bromine atoms on the ethanone moiety act as strong electron-withdrawing groups, enhancing the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attacks (e.g., by amines or thiols) via an Sₙ2 mechanism . Key observations include:

- Kinetic Studies: Reaction rates correlate with the electron density of the nucleophile.

- Steric Effects: The 4-butylphenyl group introduces steric hindrance, slowing reactions compared to smaller aryl substituents .

Experimental Design: Use Hammett plots to quantify substituent effects by comparing reaction rates with analogs (e.g., 2,2-dichloro derivatives).

Q. Basic: What spectroscopic techniques are most reliable for structural confirmation?

Methodological Answer:

- ¹H/¹³C NMR: Confirm the presence of the butyl chain (δ 0.93 ppm, triplet for terminal CH₃), aromatic protons (δ 7.30–7.99 ppm), and carbonyl carbon (δ ~185 ppm) .

- X-ray Crystallography: Resolves stereoelectronic effects, as seen in related dibromoethanones (e.g., P21/n space group, monoclinic crystal system) .

- Mass Spectrometry: LRMS shows [M+H]⁺ peaks at m/z 335, consistent with molecular formula C₁₂H₁₄Br₂O .

Q. Advanced: How can contradictions in reported biological activities (e.g., cytotoxicity) be resolved?

Methodological Answer:

Discrepancies in IC₅₀ values (e.g., against cancer cell lines) often arise from:

- Cell Line Variability: HCT-116 (colon) vs. MCF7 (breast) may differ in membrane permeability or metabolic pathways.

- Assay Conditions: Varying incubation times or serum concentrations in media.

Resolution Strategy: - Standardize assays using the NCI-60 panel for cross-comparison.

- Validate results with orthogonal methods (e.g., apoptosis markers like caspase-3 activation) .

Q. Basic: What side reactions occur during synthesis, and how are they mitigated?

Methodological Answer:

Common side reactions include:

- Debromination: Occurs under prolonged heating or excessive reducing agents.

- Aryl Ring Halogen Migration: Observed in Lewis acid-catalyzed conditions.

Mitigation: - Use low temperatures (0–25°C) and stoichiometric control of brominating agents.

- Monitor reaction progress via TLC (Rf ~0.5 in petroleum ether/CH₂Cl₂) .

Q. Advanced: What computational tools predict feasible synthetic pathways for derivatives?

Methodological Answer:

AI-Driven Retrosynthesis: Tools like Pistachio and Reaxys integrate reaction databases to propose routes. For example:

- Target Derivative: this compound-thiol adduct.

- Predicted Route: Nucleophilic substitution using HS-R in DMF with K₂CO₃ as base.

Validation: Cross-check with experimental yields and byproduct profiles .

Q. Basic: How is crystallographic data analyzed to determine molecular packing interactions?

Methodological Answer:

- Software: SHELX suite refines diffraction data (e.g., C14H8Br2F2O2 structure solved with R factor = 0.067) .

- Intermolecular Interactions: Identify π-π stacking (centroid distances ~3.6 Å) and hydrogen bonds (O–H⋯O) stabilizing the lattice .

Q. Advanced: What mechanistic insights guide the design of halogenated ketones for agrochemicals?

Methodological Answer:

- Bioactivity: Bromine enhances lipophilicity, improving membrane penetration in herbicides.

- Structure-Activity Relationship (SAR): Replace the 4-butyl group with electron-deficient aryl rings to boost electrophilicity for target enzyme inhibition .

Properties

Molecular Formula |

C12H14Br2O |

|---|---|

Molecular Weight |

334.05 g/mol |

IUPAC Name |

2,2-dibromo-1-(4-butylphenyl)ethanone |

InChI |

InChI=1S/C12H14Br2O/c1-2-3-4-9-5-7-10(8-6-9)11(15)12(13)14/h5-8,12H,2-4H2,1H3 |

InChI Key |

HVEYIMOBFHJJSN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)C(Br)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.